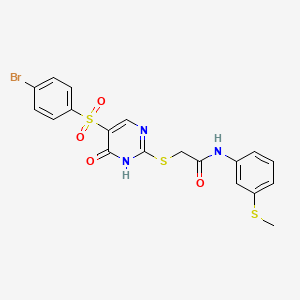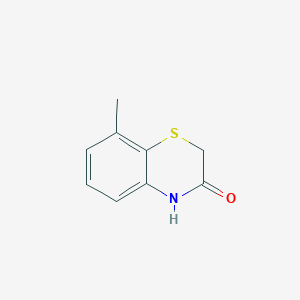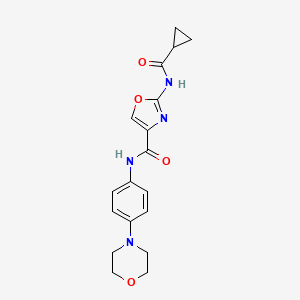
2-(cyclopropanecarboxamido)-N-(4-morpholinophenyl)oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopropanecarboxamido)-N-(4-morpholinophenyl)oxazole-4-carboxamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. This protein is involved in various cellular processes, including cell growth and survival, and has been found to be overexpressed in many types of cancer. CX-4945 has been studied extensively for its potential as an anticancer agent and has shown promising results in preclinical studies.
科学的研究の応用
Synthesis and Antiproliferative Activity
2-(cyclopropanecarboxamido)-N-(4-morpholinophenyl)oxazole-4-carboxamide and its derivatives have been explored for their synthesis methods and potential antiproliferative activity against various cancer cell lines. A study by J. Lu et al. (2021) focused on the synthesis and crystal structure of a molecule with a similar structure, highlighting its significant inhibitory activity against cancer cell lines. The synthesis involved the condensation of specific carbonyl compounds with amines, showcasing the compound's potential as an antiproliferative agent (J. Lu, J. Zhao, Ming Sun, X. Ji, Pei Huang, H. Ge, 2021).
Another study, Jiu-Fu Lu et al. (2020), detailed the design, synthesis, crystal structure, and antitumor activity of an indazole derivative, which shares structural similarities with this compound. Their research provided insights into the compound's distinct inhibition of cancer cell proliferation, alongside DFT and Hirshfeld surface analysis to understand its structural and electronic properties (Jiu-Fu Lu, Pei Huang, Dan Zhang, Qin Wang, Naiyu Zheng, R. Wu, Quan Liu, Lingxia Jin, Xiao-Hu Yu, X. Ji, Yanhong Gao, H. Ge, 2020).
Oxazole Synthesis and Application
The research by Yingdong Luo et al. (2012) highlighted an efficient modular synthesis of the oxazole structure through a gold-catalyzed oxidation strategy. This study underscores the broader chemical utility of compounds related to this compound, showing potential for novel method development in organic synthesis and pharmaceutical research (Yingdong Luo, Kegong Ji, Yuxue Li, Liming Zhang, 2012).
Additionally, A. Hashmi et al. (2004) provided a method for synthesizing 2,5-disubstituted oxazoles from propargylcarboxamides under mild conditions via gold(III) catalysis. This demonstrates the versatile synthetic routes available for oxazole derivatives and highlights the potential of these compounds in the development of new chemical entities with potential biological activities (A. Hashmi, Jan P. Weyrauch, W. Frey, J. Bats, 2004).
特性
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(4-morpholin-4-ylphenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c23-16(12-1-2-12)21-18-20-15(11-26-18)17(24)19-13-3-5-14(6-4-13)22-7-9-25-10-8-22/h3-6,11-12H,1-2,7-10H2,(H,19,24)(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVYWRMQBAZMJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-Benzylbenzimidazol-2-yl]propan-1-ol](/img/structure/B2408411.png)
![2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2408412.png)
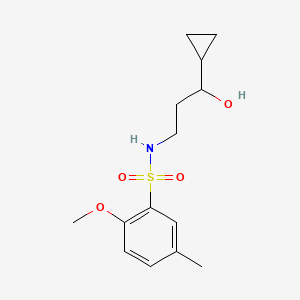
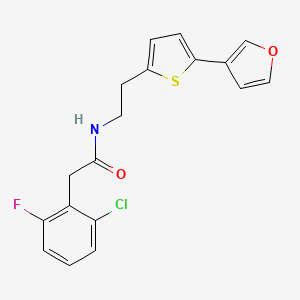
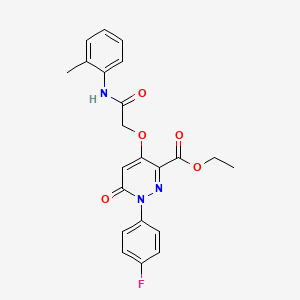
![methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2408418.png)
![4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid](/img/structure/B2408419.png)

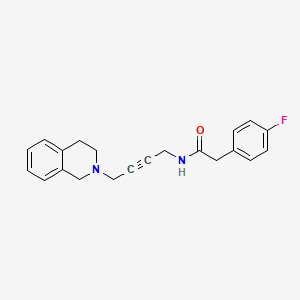
![1-Amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea](/img/structure/B2408426.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2408427.png)
![N,N-Dimethyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2408429.png)
